molecular formula C₁₂H₁₀KO₄S B1142336 Potassium [1,1'-biphenyl]-2-yl sulfate CAS No. 854243-47-3

Potassium [1,1'-biphenyl]-2-yl sulfate

Cat. No.: B1142336
CAS No.: 854243-47-3
M. Wt: 289.37
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Description

Potassium [1,1'-biphenyl]-2-yl sulfate (CAS Number 854243-47-3) is a high-purity chemical compound with the molecular formula C12H9KO4S and a molecular weight of 288.36 g/mol . This solid serves as a specialized standard and intermediate in various research applications. Its core research value lies in its utility for method development and analysis in liquid chromatography, particularly in reverse-phase (RP) HPLC and UPLC-MS techniques . Researchers employ this compound to optimize separation protocols, where its properties help in calibrating equipment and understanding the retention behavior of complex aromatic sulfates. The biphenyl-2-yl sulfate moiety is a structure of interest in metabolic and pharmacokinetic studies, often encountered as a metabolite or a synthetic precursor . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(2-phenylphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKQTFJBSPXPGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Mechanistic Pathways for Potassium 1,1 Biphenyl 2 Yl Sulfate

Development of Novel Synthetic Routes for the [1,1'-biphenyl]-2-yl sulfate (B86663) Anion

The synthesis of the [1,1'-biphenyl]-2-yl sulfate anion, and its subsequent isolation as a potassium salt, can be approached through several strategic pathways. These routes primarily involve either the direct functionalization of the biphenyl (B1667301) scaffold or the derivatization of a pre-functionalized precursor, such as 2-hydroxybiphenyl.

Direct Sulfation Methodologies for Aromatic Systems

Direct sulfation, a classic example of electrophilic aromatic substitution, involves the replacement of a hydrogen atom on an aromatic ring with a sulfonic acid (–SO₃H) group, which can then be converted to the corresponding sulfate salt. wikipedia.org For the biphenyl system, this method introduces the sulfate group directly onto the carbon framework.

The primary sulfonating agent is often sulfur trioxide (SO₃), which is highly electrophilic. chemistrysteps.com This reaction is typically performed by heating the aromatic compound with concentrated sulfuric acid. wikipedia.org A mixture of sulfuric acid and sulfur trioxide, known as fuming sulfuric acid or oleum, is also a common reagent for this transformation. chemistrysteps.comacs.org The active electrophile is considered to be either SO₃ itself or its protonated form, ⁺SO₃H. chemistrysteps.commasterorganicchemistry.com

To drive the reaction equilibrium towards the product, dehydrating agents like thionyl chloride can be employed. wikipedia.org Alternatively, chlorosulfuric acid is an effective sulfonylating agent that reacts with aromatic compounds to produce the corresponding sulfonic acid. wikipedia.orgacs.org

A key characteristic of aromatic sulfonation is its reversibility. wikipedia.org While sulfonation occurs in concentrated acidic conditions, the reverse reaction, desulfonation, is favored in hot, dilute aqueous acid. chemistrysteps.com This reversibility can be exploited strategically, using the sulfonate group as a temporary blocking group to direct other electrophilic substitutions to specific positions on the aromatic ring. chemistrysteps.com

Table 1: Common Reagents for Direct Aromatic Sulfation

Reagent Chemical Formula Typical Conditions Active Electrophile
Sulfuric Acid H₂SO₄ Heating with aromatic compound SO₃ / ⁺SO₃H
Fuming Sulfuric Acid (Oleum) H₂SO₄ + SO₃ Reaction with aromatic compound SO₃ / ⁺SO₃H
Chlorosulfuric Acid HSO₃Cl Reaction with aromatic compound SO₃

This table summarizes common reagents used in the direct sulfation of aromatic systems.

Precursor-Based Synthesis and Derivatization Approaches (e.g., from hydroxylated biphenyls)

A more regioselective and common method for preparing specific aryl sulfates like Potassium [1,1'-biphenyl]-2-yl sulfate involves starting with a hydroxylated precursor. For this target compound, the logical precursor is [1,1'-biphenyl]-2-ol, also known as 2-hydroxybiphenyl or o-phenylphenol. nih.govwikipedia.org This approach forms the sulfate ester by reacting the phenolic hydroxyl group with a suitable sulfating agent.

This method circumvents the formation of isomeric products that can occur with direct sulfation of biphenyl. The synthesis of the precursor, [1,1'-biphenyl]-2-ol, can be achieved through methods such as the dehydrogenation of cyclohexenylcyclohexanone, which is formed from the condensation of cyclohexanone. wikipedia.org It is also obtained as a byproduct during the industrial synthesis of phenol (B47542) from chlorobenzene. wikipedia.org The synthesis of various substituted 2,2'-biphenols has been developed via the palladium(II)-catalyzed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols. nih.gov

Once the 2-hydroxybiphenyl precursor is obtained, the formation of the sulfate ester can be achieved by reaction with a sulfating agent like sulfur trioxide or its complexes, or chlorosulfuric acid, in the presence of a base to neutralize the resulting acid. The subsequent addition of a potassium source, such as potassium hydroxide (B78521), facilitates the isolation of the final product, this compound. google.comnih.gov

Catalytic Approaches in the Formation of Aryl Sulfates

Catalysis offers pathways to enhance the efficiency and selectivity of aryl sulfate formation. In the context of direct electrophilic sulfonation, Lewis acids can be used to "activate" the electrophile, increasing its reactivity towards the aromatic ring. masterorganicchemistry.com Historically, mercurous sulfate has served this purpose. wikipedia.org

More modern catalytic methods focus on cross-coupling reactions to form aryl-sulfur bonds, which are fundamental to the structure of aryl sulfates. While much of the research centers on aryl sulfide (B99878) synthesis, the principles can inform the development of catalysts for aryl sulfate formation. For instance, copper(I)-catalyzed cross-coupling of aryl iodides and thiols provides a mild protocol for creating aryl-sulfur linkages. nih.gov Nickel-catalyzed aryl exchange reactions have also emerged as a method for C–S bond formation, avoiding the use of odorous thiols by using aryl sulfides as sulfide donors in reactions with various aryl electrophiles, including aryl sulfonates. acs.org

Enzymatic catalysis presents a highly specific and environmentally benign alternative. Arylsulfatases are enzymes that catalyze the hydrolysis of aryl sulfate esters, but under certain conditions, the reverse reaction or a trans-sulfation could be envisioned. nih.govcapes.gov.br Research into sulfotransferases, the enzymes responsible for sulfation in biological systems, has identified versatile enzymes capable of using donors like p-nitrophenyl sulfate (pNPS) to sulfate a wide range of phenolic acceptors. researchgate.net Such biocatalytic approaches could offer a green synthetic route to specific aryl sulfates.

Reaction Mechanism Elucidation in the Formation of the Sulfate Ester Linkage

Understanding the reaction mechanisms is crucial for optimizing synthetic strategies and controlling product formation. The formation of the sulfate ester linkage in this compound can proceed through two distinct mechanistic paradigms: electrophilic attack on the biphenyl ring or nucleophilic attack by a precursor alcohol.

Investigation of Electrophilic Sulfation Mechanisms

The direct sulfation of biphenyl is an electrophilic aromatic substitution (SEAr) reaction. wikipedia.orgbyjus.com The mechanism involves two principal steps:

Attack by the Aromatic Ring: The π-electron system of the biphenyl ring acts as a nucleophile, attacking the strong electrophile, which is typically sulfur trioxide (SO₃) or its protonated derivative (⁺SO₃H). chemistrysteps.combyjus.com This step is generally the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. acs.orgmasterorganicchemistry.combyjus.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the biphenyl ring and yielding the final biphenyl sulfonic acid product. masterorganicchemistry.combyjus.com

Computational studies have refined this classical view. Research suggests that the mechanism can vary with reaction conditions. acs.org In nonpolar media, the reaction of an arene with a single SO₃ molecule may proceed through a concerted pathway without a formal Wheland-type intermediate. acs.org However, in the presence of catalysts or in polar media, the classic SEAr mechanism involving the sigma complex intermediate is believed to dominate. acs.org

Table 2: Comparison of Proposed Mechanisms for Electrophilic Sulfonation

Mechanism Type Key Feature Conditions Intermediate
Classic SEAr Stepwise addition-elimination Polar media, acid catalysis Wheland-type arenium ion (σ-complex)

This table compares the classical and concerted mechanisms proposed for electrophilic aromatic sulfonation.

Nucleophilic Displacement Pathways at the Sulfate Sulfur Center

When synthesizing [1,1'-biphenyl]-2-yl sulfate from its hydroxylated precursor, 2-hydroxybiphenyl, the mechanism shifts from electrophilic attack on the ring to nucleophilic attack at the sulfur atom of the sulfating agent. The oxygen atom of the phenolic hydroxyl group acts as the nucleophile.

The reaction often involves a sulfuryl group transfer from a donor like sulfuryl chloride (SO₂Cl₂) or a sulfur trioxide-base complex (e.g., SO₃-pyridine). The mechanism can be conceptualized as a nucleophilic substitution at the hexavalent sulfur center. Theoretical studies on the reactions of sulfate esters suggest that nucleophilic substitution at the sulfur atom can proceed through an associative mechanism. acs.org This involves the formation of a trigonal bipyramidal, pentacoordinate sulfur intermediate. acs.org

The reactivity of the sulfur center is key. Although the sulfur atom in a sulfate ester is less electrophilic than in sulfuryl chloride, the reaction can be facilitated by activating the sulfating agent or by using a strong nucleophile. The nucleophilicity of sulfur compounds is generally greater than that of their oxygen analogues, a principle that underlies many substitution reactions at sulfur centers. libretexts.org The stereochemistry at the sulfur center can be controlled, with studies on related sulfinate esters showing that nucleophilic substitution often proceeds with inversion of configuration at the sulfur atom. nih.gov

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters and the implementation of effective isolation and purification strategies. Key factors that significantly influence the reaction's efficiency and the final product's quality include the choice of solvent, the nature of the counterion, and the potential for stereoisomerism.

The selection of an appropriate solvent is critical in the sulfation of phenols like 2-hydroxybiphenyl. The solvent's polarity, boiling point, and its ability to dissolve both the starting material and the sulfating agent play a pivotal role in the reaction kinetics and yield. Common solvents used for sulfation reactions include pyridine (B92270), dimethylformamide (DMF), and chlorinated hydrocarbons. nih.gov The use of a sulfur trioxide-pyridine complex (SO₃·pyridine) in pyridine as the solvent is a widely employed method for the sulfation of hydroxyl groups. nih.gov

The nature of the counterion is introduced during the workup and isolation phase and is crucial for the stability and solubility of the final product. For the synthesis of this compound, the introduction of the potassium ion is typically achieved by neutralizing the intermediate aryl sulfuric acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). nih.govmdpi.com The resulting potassium salt is generally a stable, crystalline solid.

Recent advancements have explored the use of tributylsulfoammonium betaine (B1666868) (SO₃·NBu₃), which generates a tributylammonium (B8510715) salt of the aryl sulfate. nih.gov This intermediate often exhibits improved solubility in organic solvents, facilitating purification by standard chromatographic techniques before the final ion exchange to the desired potassium salt. nih.gov

The isolation and purification of aryl sulfates can be challenging due to their high polarity. nih.gov Common purification techniques include recrystallization and ion-exchange chromatography. d-nb.info For potassium salts, recrystallization from aqueous or mixed aqueous-organic solvent systems can be an effective method to obtain a pure product. youtube.comrsc.org

Table 1: Comparison of Sulfation Methods for Phenols

Sulfating AgentTypical SolventWork-up/IsolationAdvantagesDisadvantages
Sulfur trioxide-pyridine complexPyridine, DichloromethaneNeutralization with base (e.g., KOH)Readily available, well-established method.Pyridine can be difficult to remove.
Chlorosulfonic acidDichloromethane, Diethyl etherNeutralization with base (e.g., KOH)Highly reactive.Can lead to side reactions like chlorination or sulfonation of the aromatic ring. mdpi.com
Tributylsulfoammonium betaineAcetonitrile (B52724)Extraction and ion exchangeIntermediate is often soluble in organic solvents, simplifying purification. nih.govMay require an additional ion exchange step.

The stereochemistry of [1,1'-biphenyl]-2-yl derivatives is dominated by the phenomenon of atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.comwikipedia.org This restricted rotation is caused by steric hindrance between the substituents at the ortho positions of the biphenyl core. pharmaguideline.com For an atropisomer to be stable and isolable, the energy barrier to rotation must be sufficiently high. wikipedia.org

In the case of this compound, the presence of the sulfate group at the 2-position introduces steric bulk. The degree of rotational restriction, and therefore the potential for stable atropisomers, will depend on the nature of any substituents on the second phenyl ring, particularly at the 2' and 6' positions. If these positions are occupied by sufficiently large groups, the rotation around the C-C single bond will be hindered, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers). pharmaguideline.com

The synthesis of a single enantiomer of an atropisomeric biphenyl derivative typically requires a stereoselective synthetic route. acs.orgnih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. acs.orgnih.gov In the context of synthesizing this compound, if the parent 2-hydroxybiphenyl is itself atropisomeric and enantiomerically pure, the sulfation reaction is unlikely to affect the existing axial chirality, provided the reaction conditions are not harsh enough to cause racemization.

However, if the starting 2-hydroxybiphenyl is a racemate (an equal mixture of both enantiomers), the resulting this compound will also be a racemic mixture. The separation of these enantiomers would then require a resolution step, such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography.

Table 2: Factors Influencing Atropisomerism in Biphenyl Derivatives

FactorInfluence on Rotational BarrierExplanation
Size of ortho-substituentsIncreasesLarger groups create more steric hindrance, making rotation more difficult. pharmaguideline.com
Presence of a bridging groupIncreasesA covalent bridge between the two rings severely restricts or prevents rotation.
TemperatureCan overcomeHigher temperatures can provide sufficient energy to overcome the rotational barrier, leading to racemization. wikipedia.org
SolventCan have a minor effectThe solvent can influence the relative energies of the ground and transition states for rotation. acs.org

Advanced Structural Characterization and Spectroscopic Elucidation of Potassium 1,1 Biphenyl 2 Yl Sulfate

The comprehensive characterization of potassium [1,1'-biphenyl]-2-yl sulfate (B86663), a salt derived from the sulfation of 2-hydroxybiphenyl, requires a multi-technique approach to fully understand its three-dimensional structure and electronic properties. While specific experimental data for this exact compound is not extensively available in public literature, a detailed analysis can be constructed based on the well-established characteristics of its constituent moieties—the biphenyl (B1667301) core, the sulfate group, and the potassium counter-ion—and data from closely related analogues.

Reactivity Profiles and Chemical Transformations of Potassium 1,1 Biphenyl 2 Yl Sulfate

Hydrolytic Stability and Degradation Mechanisms of Aryl Sulfate (B86663) Esters

The stability of aryl sulfate esters like Potassium [1,1'-biphenyl]-2-yl sulfate in aqueous environments is a critical aspect of their chemical profile. Hydrolysis, the primary degradation pathway, involves the cleavage of the ester bond and is significantly influenced by the molecular structure and reaction conditions.

The hydrolysis of organic sulfate esters can theoretically proceed via two distinct mechanisms: nucleophilic attack at the sulfur atom, leading to sulfur-oxygen (S-O) bond cleavage, or attack at the carbon atom of the aromatic ring, resulting in carbon-oxygen (C-O) bond cleavage. libretexts.org For aryl sulfates, including biphenyl (B1667301) sulfates, hydrolysis proceeds preferentially through S-O bond cleavage . libretexts.orgwikipedia.org

This preference is attributed to resonance effects within the aryl group, which facilitate the departure of the aryloxide leaving group from the sulfur center while simultaneously reducing the electrophilicity of the attached carbon atom. libretexts.org In non-enzymatic, solution-phase reactions, the hydrolysis of aryl sulfate monoanions typically follows a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. wikipedia.orgacs.org

In biological systems, enzymes known as arylsulfatases also catalyze hydrolysis via S-O bond cleavage. The established mechanism involves a nucleophilic attack on the sulfur atom by a key hydrated formylglycine residue in the enzyme's active site, forming a transient intermediate with a pentacoordinated sulfur atom. nih.govnih.gov Subsequent elimination of the alcohol (phenol) and then the sulfate group regenerates the enzyme for the next catalytic cycle. nih.gov This contrasts with primary and secondary alkyl sulfates, where attack at the carbon center (C-O cleavage) is often the favored hydrolytic pathway. libretexts.org

The rate of hydrolysis for aryl sulfate esters is sensitive to the chemical environment, particularly pH and the ionic strength of the solution.

Influence of pH: The non-enzymatic hydrolysis of aryl sulfate monoesters exhibits a notable pH dependency profile. A broad pH-independent region is typically observed between pH 4 and 12, where the hydrolysis rate is relatively constant. diva-portal.orgnih.gov In this range, the reaction likely proceeds through the S-O cleavage pathway involving the monoanionic form of the sulfate ester. diva-portal.orgnih.gov However, the hydrolysis rate is significantly accelerated under strongly acidic (pH < 4) or strongly basic (pH > 12) conditions. diva-portal.orgnih.gov Acid-catalyzed hydrolysis has been documented for various estrogen aryl sulfates. nih.gov Enzymatic hydrolysis by arylsulfatases shows a distinct optimal pH for activity, which is dependent on the specific enzyme; for example, arylsulfatases A and B from rat liver show optimal activity based on ionizing groups with pK values around 4.4-4.5 and 5.7-5.8. nih.govfau.edu

Influence of Ionic Strength: The ionic strength of the medium can affect the rate of hydrolysis by influencing the activity coefficients of the reacting species, a phenomenon known as the primary salt effect. For reactions between ions, such as the attack of a hydroxide (B78521) ion on an aryl sulfate anion, changes in ionic strength alter the electrostatic interactions between the reactants. According to principles like the Debye-Hückel theory, increasing ionic strength can either increase or decrease the reaction rate depending on whether the reacting ions have like or unlike charges. wikipedia.org Additionally, specific ions in the solution can have effects beyond the general ionic strength, potentially by interacting with reactants or transition states. nih.gov While the general principles are well-established, specific kinetic data detailing the effect of ionic strength on the hydrolysis of this compound are not extensively documented in the literature.

Table 1: Influence of Environmental Factors on Aryl Sulfate Hydrolysis
FactorEffect on Non-Enzymatic Hydrolysis RateMechanism/Notes
Strongly Acidic (pH < 4)AcceleratedAcid-catalyzed pathway becomes significant. diva-portal.orgnih.gov
Neutral/Mildly Acidic/Basic (pH 4-12)Relatively stable, rate is largely independent of pH.Dominated by hydrolysis of the sulfate monoanion. diva-portal.orgnih.gov
Strongly Basic (pH > 12)AcceleratedBase-catalyzed pathway (e.g., direct attack by OH-) becomes significant. diva-portal.orgnih.gov
Ionic StrengthModulates rateAffects activity coefficients of ionic reactants and transition states (Primary Salt Effect). wikipedia.org

Transformations Involving the Sulfate Moiety

Beyond hydrolysis, the sulfate group can participate in other chemical transformations.

In biological and biotechnological contexts, aryl sulfates can serve as donors in trans-sulfation (or sulfation) reactions. diva-portal.org These reactions are catalyzed by a class of enzymes called sulfotransferases (SULTs), specifically aryl-sulfate sulfotransferases (EC 2.8.2.22). pnas.org These enzymes facilitate the transfer of the sulfuryl group (SO₃) from a donor aryl sulfate to an acceptor phenol (B47542) molecule. pnas.org

The general reaction is: Aryl-O-SO₃⁻ (Donor) + Phenol' (Acceptor) ⇌ Phenol (from Donor) + Aryl'-O-SO₃⁻ (New Product)

Bacterial PAPS-independent aryl-sulfotransferases are particularly noteworthy as they can use simple and inexpensive aromatic sulfate donors, such as p-nitrophenyl sulfate, for these transformations, making them robust tools for biosynthetic applications. diva-portal.org This reactivity allows for the enzymatic synthesis of novel sulfated compounds from their phenolic precursors.

A second potential transformation is the direct displacement of the sulfate group by a nucleophile attacking the carbon atom of the biphenyl ring to which it is attached. This reaction is a type of nucleophilic aromatic substitution (SNAr). However, such reactions are generally not feasible for this compound under standard conditions.

SNAr reactions have stringent requirements:

Leaving Group: The reaction requires a good leaving group. While halides are common, the leaving group ability in activated systems often follows the order F > NO₂ > Cl ≈ Br > I. nih.gov The sulfate anion (or sulfonate) is not a typical leaving group for SNAr and generally requires harsh conditions, such as fusion with alkali at very high temperatures, to be displaced from an aromatic ring. wikipedia.org

Ring Activation: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. libretexts.orglibretexts.org The biphenyl scaffold itself does not provide the requisite strong electron-withdrawing activation for this reaction to proceed readily.

Because the sulfate group is a poor leaving group from an sp²-hybridized carbon and the biphenyl ring is not sufficiently activated, direct nucleophilic displacement at the carbon center is an unfavorable and rarely observed pathway for this compound.

Reactivity of the Biphenyl Scaffold

The biphenyl structure itself possesses a distinct reactivity profile, largely mirroring that of benzene (B151609). The primary mode of reaction for the unsubstituted rings is electrophilic aromatic substitution. researchgate.net In these reactions, an electrophile attacks the electron-rich pi system of one of the benzene rings, replacing a hydrogen atom.

For [1,1'-biphenyl]-2-yl sulfate, the existing sulfate group and the adjacent phenyl ring will act as directing groups, influencing the position of subsequent substitution. The reactivity of the biphenyl scaffold allows for a wide range of functionalizations, including:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (Cl, Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. researchgate.netacs.org

Metal-Catalyzed Cross-Coupling: While the parent biphenyl is often a product of these reactions (e.g., Suzuki-Miyaura coupling), further functionalization of a pre-existing biphenyl scaffold can also be achieved using these powerful C-C bond-forming methods. acs.orgnih.gov

The specific regioselectivity of these reactions on the biphenyl-2-yl sulfate molecule would be determined by the combined electronic and steric effects of the sulfate and the second phenyl ring.

Table 2: Common Reactions of the Biphenyl Scaffold
Reaction TypeTypical ReagentsDescription
Electrophilic NitrationHNO₃ / H₂SO₄Adds -NO₂ group to an aromatic ring. researchgate.net
Electrophilic HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃Adds a halogen (Br, Cl) to an aromatic ring. researchgate.net
Friedel-Crafts AcylationRCOCl / AlCl₃Adds an acyl group (R-C=O) to an aromatic ring. acs.org
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseForms C-C bonds, often used to create the biphenyl scaffold itself. nih.gov

Compound Name Reference

Compound Name
This compound
p-nitrophenyl sulfate
Benzene
Nitric acid
Sulfuric acid
Aluminum chloride (AlCl₃)

Electrophilic Aromatic Substitution Reactions on the Biphenyl Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In this process, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. youtube.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For this compound, the regiochemical outcome of EAS reactions is influenced by the directing effects of both the sulfate group and the second phenyl ring.

Sulfate Group (-OSO₃K): The sulfate group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the sulfur atom. Electron-withdrawing groups are deactivating, meaning they decrease the rate of electrophilic attack compared to benzene, and they direct incoming electrophiles to the meta position on the ring to which they are attached.

Phenyl Group (-C₆H₅): The second phenyl ring acts as an electron-donating group (by resonance) to the first ring, although this effect is modest. As an activating group, it directs incoming electrophiles to the ortho and para positions.

Given these competing effects, electrophilic attack is significantly more likely to occur on the unsubstituted phenyl ring (Ring B in the table below), which is activated by the presence of the first ring (Ring A). The primary products will be the ortho and para isomers on the unsubstituted ring. Attack on the sulfate-bearing ring is highly disfavored. youtube.com

ReactionTypical ReagentsMajor Products (Attack on Unsubstituted Ring)Predicted Outcome
NitrationHNO₃, H₂SO₄Potassium 4'-nitro-[1,1'-biphenyl]-2-yl sulfateSubstitution occurs primarily at the para-position of the unsubstituted ring due to less steric hindrance compared to the ortho-positions. youtube.com
Halogenation (Bromination)Br₂, FeBr₃Potassium 4'-bromo-[1,1'-biphenyl]-2-yl sulfateSimilar to nitration, the para-substituted product is expected to be the major isomer. youtube.com
SulfonationFuming H₂SO₄ (SO₃)Potassium 2'-sulfonate-[1,1'-biphenyl]-2-yl sulfateThis reaction is reversible and can lead to the formation of the para-sulfonated product on the unsubstituted ring. youtube.com
Friedel-Crafts AcylationRCOCl, AlCl₃Potassium 4'-acyl-[1,1'-biphenyl]-2-yl sulfateAcylation is expected at the para-position of the unsubstituted ring, yielding a biphenyl ketone derivative. masterorganicchemistry.com

Organometallic Cross-Coupling Strategies Employing the Biphenyl Core

Aryl sulfonates, including sulfates, have emerged as valuable alternatives to aryl halides in transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The carbon-oxygen bond of the aryl sulfate can be catalytically cleaved, allowing the sulfonate group to function as a "pseudohalide" leaving group. nih.gov This enables the use of this compound as an electrophilic partner in various C-C bond-forming transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl compounds by coupling an organoboron reagent with an organic halide or pseudohalide, catalyzed by a palladium or nickel complex. gre.ac.ukgoogle.com Aryl sulfamates and related sulfonates have been shown to be effective substrates in these reactions, often utilizing nickel catalysts with phosphine (B1218219) ligands or various palladium systems. nih.govacs.org The reaction proceeds via an oxidative addition of the C-O bond to the low-valent metal center. acs.org

Reactant 1Reactant 2 (Organoboron)Catalyst SystemProduct Type
This compoundArylboronic acidPd(OAc)₂ / Ligand or NiCl₂(PCy₃)₂Terphenyl derivative
This compoundVinylboronic acidPd(PPh₃)₄ / BaseStyrenyl-biphenyl derivative
This compoundArylboronic acid pinacol (B44631) esterPd₂(dba)₃ / Ligand / BaseTerphenyl derivative rsc.org

Heck Reaction

The Heck reaction couples an aryl or vinyl halide (or pseudohalide) with an alkene under palladium catalysis to form a substituted alkene. wikipedia.orgyoutube.com The mechanism involves oxidative addition of the electrophile to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org Aryl sulfonates can serve as the electrophilic partner in this transformation. rsc.orgorganic-chemistry.org

Reactant 1Reactant 2 (Alkene)Catalyst SystemProduct Type
This compoundStyrenePd(OAc)₂ / PPh₃ / BaseStilbene-biphenyl derivative
This compoundn-Butyl acrylatePdCl₂(PPh₃)₂ / BaseBiphenyl-cinnamate ester derivative organic-chemistry.org
This compoundCyclohexenePd(OAc)₂ / Ligand / BaseCyclohexenyl-biphenyl derivative

Sonogashira Coupling

The Sonogashira coupling reaction forges a C(sp²)-C(sp) bond between an aryl/vinyl halide or pseudohalide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, although copper-free protocols have been developed. acs.orgacs.org Recent studies have demonstrated the successful use of aryl fluorosulfates as coupling partners in palladium-catalyzed Sonogashira reactions, highlighting the viability of the sulfonate group as a leaving group in this context. rsc.orgacs.orgacs.orgnih.gov This methodology can be extended to this compound.

Reactant 1Reactant 2 (Alkyne)Catalyst SystemProduct Type
This compoundPhenylacetylenePd(PPh₃)₄ / CuI / BaseDiphenylacetylene-biphenyl derivative
This compound1-HeptyneDPPF/[Pd(cinnamyl)Cl]₂ / Base (Cu-free)Alkynyl-biphenyl derivative acs.orgacs.org
This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / BaseSilyl-protected alkynyl-biphenyl

Photochemical and Thermal Decomposition Pathways

Photochemical Decomposition

The photochemical behavior of biphenyl derivatives is characterized by their absorption of UV light, leading to excited states that can undergo various transformations. nih.gov For compounds like this compound, irradiation can induce cleavage of the C-O or S-O bonds. The photo-excited biphenyl chromophore can lead to the formation of radical intermediates. researchgate.net One possible pathway is photo-desulfonylation, where the sulfate group is expelled. researchgate.net The exact products would depend on the solvent and the presence of other reagents that can trap the reactive intermediates formed during photolysis. nih.gov

Thermal Decomposition

Thermal treatment of organic sulfates leads to their decomposition, with the specific pathways and products being highly dependent on the temperature and atmosphere. elsevierpure.com For Potassium [1,1'-bhenyl]-2-yl sulfate, heating at high temperatures would likely initiate homolytic cleavage of the weakest bonds. The C–O bond of the sulfate ester and the S–O bonds are susceptible to thermal cleavage. youtube.comyoutube.com This can generate a complex mixture of products, including biphenyl, phenol derivatives (biphenyl-2-ol), sulfur oxides (SO₂, SO₃), and various rearranged or fragmented organic compounds.

ConditionPotential PathwayPotential Products
Photochemical (UV Irradiation)Homolytic C-O or S-O bond cleavage, photo-desulfonylationBiphenyl-2-ol, biphenyl, sulfur oxides, radical coupling products researchgate.net
Thermal (High Temperature)Homolytic bond cleavage, eliminationBiphenyl, biphenyl-2-ol, sulfur dioxide (SO₂), sulfur trioxide (SO₃), potassium oxides/sulfides

Computational and Theoretical Investigations of Potassium 1,1 Biphenyl 2 Yl Sulfate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Potassium [1,1'-biphenyl]-2-yl sulfate (B86663), these calculations reveal the distribution of electrons and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies on biphenyl (B1667301) derivatives, which serve as a structural model for the title compound, have been extensively performed using DFT methods, such as the B3LYP functional. researchgate.netnih.gov These studies are crucial for determining ground state properties like molecular geometry, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Biphenyl System

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: This table provides illustrative values based on typical DFT calculations for substituted biphenyls and are not specific experimental results for Potassium [1,1'-biphenyl]-2-yl sulfate.

Ab Initio Methods for High-Accuracy Energy and Reactivity Prediction

For more precise energy and reactivity predictions, ab initio methods, which are based on first principles without the use of empirical parameters, are employed. libretexts.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate data, especially when combined with large basis sets. libretexts.org These methods are computationally more intensive than DFT but are invaluable for benchmarking and for cases where DFT may not be sufficiently accurate. For aryl sulfates, theoretical studies have been conducted to understand their hydrolysis mechanisms, providing insights into their stability and reactivity. researchgate.netacs.org

Conformational Landscape Analysis and Potential Energy Surfaces

Torsional Dynamics of the Biphenyl Unit

The rotation around the single bond connecting the two phenyl rings in biphenyl is a classic example of torsional dynamics. colostate.edu The presence of a bulky substituent like the sulfate group at the 2-position significantly hinders this rotation, leading to a higher energy barrier for interconversion between different rotational isomers (atropisomers). Computational studies on substituted biphenyls have shown that the preferred dihedral angle is a balance between steric repulsion and electronic effects. colostate.edu For [1,1'-biphenyl]-2-yl sulfate, the dihedral angle is expected to be significantly twisted from a planar conformation to minimize steric clash.

Table 2: Illustrative Torsional Barrier Data for a 2-Substituted Biphenyl

ConformationDihedral Angle (°)Relative Energy (kcal/mol)
Global Minimum~600
Planar Transition State0~8
Perpendicular Transition State90~5

Note: This table presents hypothetical data based on computational studies of 2-substituted biphenyls to illustrate the concept of torsional barriers.

Reaction Mechanism Modeling and Transition State Characterization

Understanding how this compound participates in chemical reactions is crucial for predicting its metabolic fate and designing related compounds. Computational modeling can elucidate the step-by-step pathway of a reaction and identify the high-energy transition states that govern the reaction rate.

Computational Elucidation of Sulfate Ester Formation Mechanisms

While specific computational studies on the formation mechanism of this compound are not extensively detailed in the literature, the general mechanism for aryl sulfate ester formation can be understood through theoretical models. The formation is a sulfation reaction, typically involving the transfer of a sulfuryl group (SO₃) from a donor to the hydroxyl group of the precursor, 2-phenylphenol (B1666276).

In enzymatic systems, aryl sulfotransferases (SULTs) catalyze this transfer from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Mechanistic studies on aryl sulfotransferases indicate that the reaction proceeds via a transfer of the sulfuryl group to the phenolic acceptor. nih.gov The efficiency of this enzymatic sulfation can be influenced by substituents on the phenol (B47542), where electron-withdrawing groups have been shown to decrease the maximal velocity of the reaction. nih.gov

For chemical synthesis, theoretical and experimental studies on the uncatalyzed hydrolysis of aryl sulfates—the reverse reaction—suggest that the forward formation reaction likely follows a pathway involving the nucleophilic attack of the phenoxide on a sulfur trioxide equivalent. In solution, the hydrolysis of aryl sulfate monoanions is proposed to occur via an SN2-type mechanism at the sulfur atom. uq.edu.au Computational models, such as those using the B3LYP density functional, help to trace these pathways and understand the stability of intermediates and transition states. uq.edu.au

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) has become a standard and reliable method for predicting the spectroscopic parameters of organic molecules, including complex aryl sulfates. researchgate.net By calculating the electronic structure and vibrational frequencies, DFT can generate theoretical spectra that aid in the interpretation of experimental data.

Table 1: Predicted Spectroscopic Data Types via DFT

Spectroscopic Method Predicted Parameters Relevant DFT Calculation
Infrared (IR) Spectroscopy Vibrational frequencies and intensities Calculation of second derivatives of energy with respect to nuclear coordinates at a stationary point of the geometry. dtic.mil

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C) and coupling constants | Calculation of magnetic shielding tensors, often using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netyoutube.com |

For this compound, DFT calculations would be performed on the [1,1'-biphenyl]-2-yl sulfate anion. The geometry of the molecule is first optimized to find its lowest energy conformation. dtic.mil Following optimization, vibrational frequency calculations can predict the IR spectrum. Key predicted peaks would include strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfate group, in addition to the characteristic C-H and C=C stretching and bending modes of the biphenyl rings.

Similarly, NMR chemical shifts can be calculated and are often scaled using linear regression analysis against experimental data for a set of known structures to improve accuracy. youtube.com This approach, using specific DFT functionals and basis sets, can provide a reliable forecast of the ¹H and ¹³C NMR spectra, which is invaluable for structure confirmation. youtube.com

Intermolecular Interactions and Solvation Effects

The chemical behavior of this compound is significantly influenced by its interactions with itself and with solvent molecules. As an ionic salt, it is composed of a potassium cation (K⁺) and a [1,1'-biphenyl]-2-yl sulfate anion.

The primary intermolecular forces in the solid state are strong ionic interactions between the positively charged potassium ions and the negatively charged sulfate groups of the anions. lumenlearning.com In addition to these electrostatic forces, the large biphenyl moiety allows for weaker, non-covalent interactions, such as:

Van der Waals Forces: These include London dispersion forces, which are present between all molecules and arise from temporary fluctuations in electron density. lumenlearning.com

π-π Stacking: The aromatic rings of the biphenyl group can stack on top of each other, an interaction that contributes to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of adjacent rings.

In solution, particularly in polar solvents like water or dimethyl sulfoxide (B87167) (DMSO), these intermolecular forces are disrupted and replaced by strong ion-solvent and molecule-solvent interactions. The dissolution process involves the solvation of the potassium cation and the sulfate anion. Water, as a polar protic solvent, can effectively solvate both ions. The negatively charged oxygen atoms of the sulfate group can act as hydrogen bond acceptors.

Computational studies on related organosulfate compounds have shown that solvation has a profound effect on reactivity. For instance, the rate of hydrolysis of phosphate (B84403) ester dianions, which are structurally related to sulfate esters, is dramatically accelerated in aqueous DMSO compared to pure water. nih.gov This is attributed to the desolvation of the anionic phosphoryl group in the ground state, which weakens the P-O bond and lowers the activation energy. nih.gov Similarly, the reactivity of the [1,1'-biphenyl]-2-yl sulfate anion in various chemical or biological processes would be heavily dependent on the nature of the solvent and its ability to solvate the charged sulfate group and the nonpolar biphenyl rings. DFT calculations can also model these solvation effects, providing insight into how the solvent environment modulates the molecule's properties and reactivity. acs.org

Advanced Analytical Methodologies for Characterization and Monitoring in Chemical Systems

Chromatographic Separations for Isomer Resolution and Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like aryl sulfates. When coupled with high-resolution mass spectrometry (HPLC-MS), it becomes a powerful tool for both quantifying the target compound and assessing its purity by separating it from starting materials, byproducts, and isomeric impurities.

The separation of biphenyl (B1667301) derivatives, including hydroxylated and sulfated forms, often relies on reversed-phase chromatography. The choice of stationary phase is critical for achieving the desired resolution. While traditional C18 columns are widely used, biphenyl-based stationary phases have shown particular promise for resolving aromatic compounds. chromatographyonline.commdpi.com These phases can offer unique selectivity due to π-π interactions between the stationary phase and the aromatic rings of the analyte. chromatographyonline.com For instance, a biphenyl column demonstrated superior performance in separating phenolic compounds, providing higher peak capacity and resolution compared to standard C18 columns. mdpi.com

In the context of Potassium [1,1'-biphenyl]-2-yl sulfate (B86663), a key analytical challenge is the separation from its isomers, such as Potassium [1,1'-biphenyl]-3-yl sulfate and Potassium [1,1'-biphenyl]-4-yl sulfate, which may be present as impurities from the synthesis process. The development of a robust HPLC method would involve optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier), flow rate, and column temperature. sigmaaldrich.comnih.gov High-resolution columns, such as those packed with sub-2 µm particles (as in ultra-high-performance liquid chromatography or UHPLC) or solid-core particles, can provide the efficiency needed for such challenging separations. nih.gov

A study on the HPLC analysis of biphenyl alcohols, the precursors to biphenyl sulfates, illustrates the conditions that could be adapted for Potassium [1,1'-biphenyl]-2-yl sulfate. sigmaaldrich.com The method utilized a high-resolution reversed-phase monolithic column to separate various hydroxylated biphenyl isomers. sigmaaldrich.com

Table 1: Representative HPLC Conditions for the Analysis of Biphenyl Derivatives

ParameterConditionSource
Column Chromolith® High Resolution RP-18e, 100 x 4.6 mm sigmaaldrich.com
Mobile Phase Acetonitrile:Water (40:60, v/v) sigmaaldrich.com
Flow Rate 4.0 mL/min sigmaaldrich.com
Detection UV at 254 nm sigmaaldrich.com
Analytes Biphenyl-2-ol, Biphenyl-4-ol, Biphenyl-2,2'-diol, Biphenyl-4,4'-diol sigmaaldrich.com

This table presents an example of HPLC conditions used for the separation of hydroxylated biphenyls, which are precursors to biphenyl sulfates. The conditions would likely be adapted for the analysis of this compound, with adjustments to the mobile phase to account for the increased polarity of the sulfate group.

The purity assessment would not only quantify the main peak corresponding to this compound but also identify and quantify any related impurities, ensuring the quality of the chemical standard or product.

Electrochemical Analysis for Redox Properties and Reaction Monitoring

Biphenyl itself can undergo electrochemical polymerization at high potentials (around 4.5–4.75 V vs. Li/Li⁺) to form conductive films. nih.govscielo.br This reactivity highlights the potential for the biphenyl moiety in this compound to be electrochemically active. The presence of the sulfate group, an electron-withdrawing group, would likely influence the oxidation potential.

The primary application of electrochemical analysis for this compound would be to monitor its synthesis or degradation. For instance, the sulfation of 2-hydroxybiphenyl to form this compound could potentially be monitored using electrochemical sensors that respond to the disappearance of the phenolic precursor or the appearance of the sulfated product. The electrochemical arylation of phenols is a known process, and monitoring such reactions is a key application of electroanalytical techniques. acs.org

Furthermore, electrochemical methods have been developed for the synthesis of aryl sulfonates, demonstrating that the sulfur-oxygen bond can be formed under electrochemical control. researchgate.net These studies often involve the anodic oxidation of arenes in the presence of a sulfur source. researchgate.net Investigating the electrochemical reduction of this compound could also provide insights into its stability and potential degradation pathways, such as the cleavage of the aryl-oxygen bond. researchgate.net

Table 2: Electrochemical Data for Related Compounds

Compound/ProcessPotential/ConditionsObservationSource
Biphenyl 4.5–4.75 V (vs. Li/Li⁺)Electrochemical polymerization nih.govscielo.br
Aryl Halides Room Temperature, Ni-catalystElectrocatalytic conversion to aryl sulfinates nih.gov
Electron-rich Arenes Constant current (j=11.25 mA cm⁻²), BDD electrodesDirect anodic oxidation to form alkyl arylsulfonates researchgate.net

This table summarizes electrochemical data for biphenyl and for the synthesis of related aryl sulfur compounds. These data suggest that the biphenyl core of this compound is likely to have distinct redox properties that could be exploited for analytical monitoring.

Hyphenated Techniques for In-situ Reaction Monitoring and Product Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally well-suited for the complex analytical challenges posed by reaction monitoring and product profiling. nsf.govnih.gov For reactions involving this compound, techniques such as HPLC-MS, and potentially LC-NMR, would be invaluable. nsf.gov

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is the preeminent hyphenated technique for this purpose. nsf.gov It combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry. For in-situ monitoring of the synthesis of this compound from 2-hydroxybiphenyl, small aliquots could be taken from the reaction mixture at various time points and analyzed by HPLC-MS. This would allow for the simultaneous tracking of the consumption of the 2-hydroxybiphenyl reactant, the formation of the this compound product, and the appearance and disappearance of any reaction intermediates or byproducts. scielo.brscielo.br

Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) with a time-of-flight (TOF) or Orbitrap analyzer, would provide accurate mass measurements, enabling the confident identification of the elemental composition of the various species in the reaction mixture. nih.govnih.gov Tandem mass spectrometry (MS/MS) could be used to fragment the ions of interest, providing structural information to confirm the identity of the product and to elucidate the structures of unknown byproducts. nsf.govnih.gov

Recent advancements, such as liquid chromatography coupled with trapped ion mobility spectrometry and high-resolution time-of-flight mass spectrometry (LC-TIMS-TOF MS), offer an additional dimension of separation based on the size, shape, and charge of the ions (collisional cross-section). nih.gov This has proven effective for the analysis of complex mixtures of polychlorinated biphenyl (PCB) metabolites, which are structurally analogous to biphenyl sulfates. nsf.govnih.gov Such a technique would be highly beneficial for resolving isomeric biphenyl sulfate byproducts and for providing an extra layer of confidence in compound identification during product profiling. nih.gov

Abiotic Environmental Transformation and Fate of the Chemical Compound

Photodegradation Pathways in Aqueous and Atmospheric Systems

The environmental photodegradation of Potassium [1,1'-biphenyl]-2-yl sulfate (B86663) is dictated by its chemical structure, which features a biphenyl (B1667301) moiety and a sulfate ester group. In aqueous and atmospheric systems, photodegradation primarily proceeds through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH).

In the atmosphere, organosulfates are known to react with hydroxyl radicals, which are key oxidants in the troposphere. copernicus.orgresearchgate.net The degradation process is typically initiated by the abstraction of a hydrogen atom from the aromatic biphenyl rings by the •OH radical. copernicus.orgcopernicus.org This initial step forms a biphenyl radical, which can then undergo further reactions. Subsequent steps may involve interactions with molecular oxygen (O₂) and ozone (O₃), leading to ring-opening and the formation of various degradation products. copernicus.orgcopernicus.org The atmospheric reactions of organosulfates like methyl sulfate and glycolic acid sulfate have been studied, and the primary products are often inorganic sulfate and carbonyl compounds. copernicus.org While the specific rate constant for Potassium [1,1'-biphenyl]-2-yl sulfate is not available, the general mechanism for aryl sulfates suggests a pathway involving the formation of radical intermediates followed by fragmentation. copernicus.org

In aqueous environments, the photodegradation can be influenced by the presence of other substances. For instance, sulfate ions (SO₄²⁻), though generally considered inert, can be photochemically activated in the presence of phenolic compounds under solar irradiation to form sulfate-type radicals (e.g., SO₃⁻•, SO₅⁻•, SO₄⁻•). nih.gov This process begins with the generation of a hydrated electron (e⁻aq) during the photolysis of the aromatic compound, which then reduces SO₄²⁻ to initiate a series of radical chain reactions. nih.gov Given the biphenyl structure, which can be hydroxylated to form phenolic derivatives, a similar indirect photolysis pathway could contribute to the degradation of this compound.

The direct photolysis of the compound is less likely, as it may not absorb light at wavelengths greater than 280 nm, similar to other organic compounds like green leaf volatiles. copernicus.org Therefore, indirect photooxidation initiated by species like •OH is the more probable degradation route. nih.gov The reaction with hydroxyl radicals in the aqueous phase would lead to the formation of hydroxylated intermediates, followed by potential ring cleavage and mineralization to simpler inorganic species like carbon dioxide, water, and sulfate. nih.gov

Table 1: Key Photodegradation Reactions for Aryl Sulfates

Reaction TypeReactant(s)Primary Intermediate/ProductEnvironmental SystemReference
H-atom AbstractionAryl Sulfate + •OHAryl RadicalAtmosphere, Aqueous copernicus.org, copernicus.org
Radical AdditionAryl Radical + O₂/O₃Peroxy Radicals, Alkoxy RadicalsAtmosphere copernicus.org, copernicus.org
FragmentationAlkoxy RadicalCarbonyls, Inorganic SulfateAtmosphere copernicus.org
Indirect Photolysis via SO₄²⁻ ActivationAromatic Moiety + SO₄²⁻ + hvSulfate Radicals (SO₄⁻•), Hydrated Electron (e⁻aq)Aqueous nih.gov

Hydrolysis Kinetics and Products in Various Abiotic Matrices

Hydrolysis is a significant abiotic degradation process for sulfate esters in aqueous environments. The hydrolysis of this compound involves the cleavage of the sulfur-oxygen (S–O) bond, releasing the parent phenol (B47542), [1,1'-biphenyl]-2-ol, and inorganic sulfate.

Studies on aryl sulfate monoanions indicate that they typically undergo hydrolysis via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. nih.gov In this reaction, a water molecule acts as the nucleophile, attacking the sulfur atom and displacing the aryloxy group. The hydrolysis rate of sulfate monoesters is notably dependent on pH. While reactions can be accelerated under strongly acidic or basic conditions, there is often a broad pH-independent region, typically between pH 4 and 12. acs.org In contrast, the hydrolysis of some alkyl sulfates has been shown to have both an uncatalyzed and an acid-catalyzed pathway, with the latter leading to autocatalysis as H⁺ ions are produced. rsc.org For an aryl sulfate like this compound, the hydrolysis is expected to proceed via S-O bond cleavage. acs.orgrsc.org

The primary products of the complete hydrolysis of this compound in an abiotic matrix are:

[1,1'-Biphenyl]-2-ol

Potassium bisulfate (KHSO₄) or potassium sulfate (K₂SO₄), depending on the pH of the solution.

The kinetics of hydrolysis can be influenced by the structure of the compound and the environmental conditions. For organic substances to be considered susceptible to hydrolysis, they generally need to contain specific functional groups such as esters, halogenated aliphatics, or epoxides. fachoekotoxikologie.de Sulfate esters fall into this category. The half-life for hydrolysis can vary significantly; for substances considered stable, the half-life at 25°C and across a pH range of 4 to 9 is greater than one year. fachoekotoxikologie.de While specific kinetic data for this compound is scarce, the general principles of aryl sulfate hydrolysis suggest it would be a relevant, albeit potentially slow, degradation pathway under typical environmental pH conditions.

Table 2: Hydrolysis of this compound

ParameterDescriptionReference
Reaction MechanismLikely Sₙ2 at the sulfur atom. nih.gov
Bond CleavageSulfur-Oxygen (S–O) bond. acs.org, rsc.org
Hydrolysis Products[1,1'-Biphenyl]-2-ol and Potassium Sulfate/Bisulfate.-
pH DependenceRate is pH-dependent, often with a stable region between pH 4 and 12. Accelerated at very low or high pH. acs.org

Sorption Behavior on Environmental Surfaces and Mineral Interfaces

The sorption of this compound to soil, sediment, and mineral surfaces is governed by the compound's amphiphilic nature, possessing both a large, nonpolar biphenyl group and an anionic sulfate head group. This structure allows for multiple interaction mechanisms, including hydrophobic interactions and electrostatic forces.

The hydrophobic biphenyl moiety is expected to drive sorption to soil organic matter. internationalscholarsjournals.com However, sorption to mineral surfaces is also significant. Studies on biphenyl sorption to clay minerals such as kaolinite (B1170537), illite (B577164), and bentonite (B74815) have shown that the process is dependent on the mineral type. internationalscholarsjournals.comresearchgate.net For instance, biphenyl sorption onto kaolinite was found to follow a Freundlich isotherm, while linear isotherms were observed for illite and bentonite. internationalscholarsjournals.comresearchgate.net

The anionic sulfate group plays a crucial role in interactions with charged mineral surfaces. tudelft.nl The surface charge of many soil minerals is pH-dependent. tudelft.nl At a pH below a mineral's isoelectric point, the surface is positively charged and will attract anionic surfactants, whereas at a pH above the isoelectric point, the surface is negatively charged, leading to repulsion. tudelft.nl For example, silica (B1680970) has a low isoelectric point (pH 2-3), meaning its surface is typically negative at environmental pH, which would limit the adsorption of the sulfate group. tudelft.nl Conversely, some minerals can have positive charges that facilitate adsorption. Sulfate adsorption on kaolinite, for example, can occur at positive and neutral sites by displacing surface hydroxyl groups. researchgate.net

Table 3: Factors Influencing Sorption of this compound

FactorInfluence on SorptionReference
Biphenyl GroupPromotes hydrophobic interactions with soil organic matter and some mineral surfaces. internationalscholarsjournals.com, researchgate.net
Sulfate GroupEngages in electrostatic interactions (attraction/repulsion) with charged mineral surfaces. tudelft.nl, researchgate.net
Soil/Mineral TypeDetermines surface area, charge characteristics, and sorption capacity (e.g., kaolinite vs. illite). internationalscholarsjournals.com, researchgate.net
Solution pHAffects the surface charge of minerals, thereby controlling electrostatic interactions with the anionic sulfate group. tudelft.nl
Ionic StrengthCan influence the electrical double layer at mineral surfaces and affect the access of biphenyl molecules to internal clay surfaces. internationalscholarsjournals.com

Abiotic Redox Transformations in Environmental Systems

Abiotic redox transformations of this compound can occur in environments containing suitable oxidizing or reducing agents. The biphenyl structure is susceptible to oxidation, while the sulfate group is generally stable but can be reduced under strongly reducing conditions.

Oxidative transformations can be initiated by strong oxidants like the sulfate radical (SO₄⁻•), which can be generated from the activation of persulfate (S₂O₈²⁻). researchgate.net Although persulfate is an anthropogenic chemical, similar radical-driven oxidation can occur naturally. Advanced oxidation processes, which can be mimicked by natural systems, are effective in degrading persistent aromatic compounds like polychlorinated biphenyls (PCBs). nih.gov The oxidation of the biphenyl rings can lead to the formation of hydroxylated derivatives and eventually ring cleavage. asm.org The oxidation potentials of biphenyl derivatives have been studied, providing a basis for understanding their susceptibility to oxidation. acs.org

Table 4: Potential Abiotic Redox Transformations

TransformationEnvironmental ConditionPotential ReactantsPotential ProductsReference
OxidationOxic environments, presence of strong oxidantsHydroxyl radicals (•OH), Sulfate radicals (SO₄⁻•), Manganese oxidesHydroxylated biphenyls, ring cleavage products, CO₂ nih.gov, researchgate.net
ReductionAnoxic/reducing environmentsReduced metal species (e.g., Fe(II) on mineral surfaces), Sulfides[1,1'-Biphenyl]-2-ol and sulfide (B99878) (if sulfate group is reduced) nih.gov, researchgate.net

Chemical Applications Beyond Direct Biological/clinical Use

Utilization as a Key Intermediate or Precursor in Complex Organic Synthesis

The structural features of Potassium [1,1'-biphenyl]-2-yl sulfate (B86663) make it an important precursor in multi-step organic syntheses. The biphenyl (B1667301) moiety serves as a foundational scaffold, while the sulfate group can be transformed or used to direct subsequent reactions, enabling the construction of a diverse range of complex molecules.

Potassium [1,1'-biphenyl]-2-yl sulfate is a key starting material for the synthesis of various biphenyl-containing sulfonyl derivatives, such as sulfonamides and sulfamates. acs.orgnih.gov The typical synthetic strategy involves the conversion of the relatively stable potassium sulfate salt into a more reactive intermediate, such as the corresponding sulfonyl chloride. This transformation makes the sulfur center highly electrophilic and susceptible to nucleophilic attack by amines or alcohols to yield the desired sulfonamides or sulfonate esters, respectively. cbijournal.com

Biphenyl sulfonamides, in particular, are a class of compounds that have been investigated for various applications. acs.org The synthesis of these derivatives often leverages modern cross-coupling techniques, such as the Suzuki-Miyaura coupling, to construct the core biphenyl structure first, followed by sulfonation and subsequent derivatization. nih.gov For instance, an aryl boronic acid can be coupled with a halogenated aryl sulfonate to build the biphenyl scaffold. acs.org The use of this compound provides a direct route to these structures, bypassing the need for sulfonation of a pre-formed biphenyl, which can sometimes lead to issues with regioselectivity.

Table 1: Synthesis of Biphenyl Sulfonyl Derivatives
Derivative ClassGeneral Synthesis MethodKey ReagentsReference
Biphenyl SulfonamidesSuzuki-Miyaura coupling of bromophenyl sulfonamides with aryl boronic acids.Phenyl boronic acids, Bromophenyl sulfonamides, Palladium catalyst acs.org
Biphenyl SulfamatesMicrowave-assisted Suzuki-Miyaura cross-coupling followed by deprotection.Arylboronic esters, Palladium catalyst, Protecting groups (e.g., dmb) nih.gov
N-Aryl Sulfonyl DerivativesReaction of aryl sulfonyl chlorides with aromatic amines.Benzene (B151609) sulfonyl chloride, Aromatic amines, Pyridine (B92270) echemcom.com

The rigid and well-defined geometry of the biphenyl group makes it an excellent component for the construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs). MOFs are composed of metal ions or clusters linked together by organic molecules (linkers) to form one-, two-, or three-dimensional structures. The biphenyl unit in this compound can serve as a rigid spacer, contributing to the formation of predictable and robust frameworks with high thermal stability and permanent porosity. bath.ac.uk

Table 2: Biphenyl Derivatives in Functional Frameworks
Framework TypeRole of Biphenyl MoietyKey InteractionsPotential ApplicationsReference
Metal-Organic Frameworks (MOFs)Rigid organic linker/strutCoordination with metal ions (e.g., Zn, Mn)Gas sorption/separation, Catalysis mdpi.com
Porous Organic PolymersStructural backboneCovalent bondingAdsorption, Sensing acs.org
Supramolecular FrameworksSpacer in bis-urea receptorsHydrogen bonding, π-π stackingAnion recognition rsc.org

Role in Catalysis and Supramolecular Chemistry

The biphenyl sulfate structure is instrumental in the fields of catalysis and supramolecular chemistry. The biphenyl unit provides a rigid and tunable platform for designing ligands and receptors, while the sulfate group offers a site for electrostatic or hydrogen-bonding interactions.

The biphenyl scaffold is central to the design of many highly effective ligands for asymmetric catalysis. Axially chiral biphenyls, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, are renowned for their ability to create a well-defined chiral environment around a metal center, enabling high enantioselectivity in a wide range of reactions. researchgate.netnih.gov While this compound itself is not a phosphine (B1218219) or diol ligand, its biphenyl core can be functionalized to incorporate catalytically active groups.

Furthermore, the sulfate moiety itself can act as a coordinating ligand to a metal center. This coordination can influence the electronic properties of the metal catalyst, thereby modulating its reactivity and selectivity. In some systems, the potassium salt form may act as a promoter, where the cation or anion influences the catalytic cycle. The development of adjustable biphenyl ligands, where substituents on the rings are systematically varied, has shown that even subtle structural changes can significantly impact catalytic efficiency and enantioselectivity. nih.gov

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.org The biphenyl unit is frequently used as a structural component in synthetic host molecules due to its rigidity and ability to engage in π-π stacking interactions with aromatic guests.

Researchers have synthesized receptors featuring a biphenyl spacer functionalized with hydrogen-bond donor groups, such as urea or amide moieties, for the specific recognition of anions. rsc.orgresearchgate.net These receptors can show a preference for certain anions, like acetate or phosphate (B84403), forming stable 1:1 complexes in solution. rsc.orgresearchgate.net The biphenyl unit pre-organizes the binding sites for effective interaction with the guest anion.

Conversely, the biphenyl moiety itself can act as a guest. For example, molecules containing a biphenyl skeleton have been shown to form inclusion complexes with hosts like β-cyclodextrin, where the biphenyl part is encapsulated within the host's hydrophobic cavity. rsc.org This encapsulation can alter the photophysical properties of the biphenyl guest. rsc.org

Table 3: Biphenyl-Based Systems in Host-Guest Chemistry
Host/Guest SystemIntermolecular ForcesAssociation Constant (K)Recognized Anion/GuestReference
Biphenyl-bis-urea ReceptorHydrogen bonding10³–10⁴ M⁻¹Acetate, Dihydrogenphosphate rsc.orgresearchgate.net
β-Cyclodextrin HostHydrophobic interactionsVariesBiphenyl-containing drugs rsc.org
Pillararene HostHydrophobic interactions, Hydrogen bondinglog(Kₐ) up to 5.6Homoserine lactones aalto.fi

Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The biphenyl core is a powerful driver for self-assembly, promoting ordered packing through π-π stacking. chinesechemsoc.org When functionalized with groups capable of directional interactions like hydrogen bonding, biphenyl-containing molecules can form well-defined, higher-order structures.

For example, a biphenyl central core symmetrically coupled with phenylalanine groups has been shown to drive the construction of dynamic superhelical fibers. chinesechemsoc.orgchinesechemsoc.org Similarly, biphenyl-tripeptides can self-assemble into robust nanofiber hydrogels. researchgate.net The formation of these assemblies is a cooperative process involving both π-π stacking from the biphenyl units and hydrogen bonding from the peptide or amide functionalities. chinesechemsoc.orgresearchgate.net

The incorporation of a sulfate group into a biphenyl-containing molecule introduces a strong hydrogen bond acceptor and a potential site for electrostatic interactions. This functional group can direct the self-assembly process, leading to the formation of novel supramolecular architectures such as nanofibers, sheets, or vesicles, especially in aqueous environments. acs.org The interplay between the hydrophobic biphenyl core and the hydrophilic sulfate group could lead to amphiphilic behavior, driving the formation of complex, functional nanoaggregates. acs.orgnih.gov

Potential in Advanced Material Science (Structure-Function Relationship)

The promise of this compound in material science is rooted in the synergistic interplay between its constituent chemical moieties. The biphenyl group provides a rigid and thermally stable scaffold, a desirable attribute for creating robust polymer architectures. The specific ortho-substitution pattern of the sulfate group on the biphenyl ring introduces significant steric hindrance, which can restrict rotational freedom and lead to more ordered molecular packing in a material matrix. This inherent structural rigidity is a key factor in designing materials with predictable and controllable mechanical and thermal properties.

The ionic nature of the potassium sulfate group introduces the potential for electrostatic interactions and responsiveness to ionic stimuli. The presence of the potassium cation and the sulfate anion allows this compound to be integrated into polymer matrices, influencing their conformation and properties.

The incorporation of this compound into polymer networks could lead to the creation of novel stimuli-responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to external triggers.

Ionic Strength and pH-Responsive Materials: The sulfate group, being the salt of a strong acid, is fully ionized over a wide pH range. However, the ionic environment of a polymer matrix containing this salt can be highly sensitive to changes in the concentration of other ions in the surrounding medium. For instance, in a hydrogel, changes in the external salt concentration could alter the osmotic balance and the electrostatic repulsions between the polymer chains, leading to swelling or shrinking of the gel. This behavior is crucial for the development of sensors, actuators, and controlled-release systems. The presence of potassium ions can also specifically influence the hydration and conformation of certain polymers, adding another layer of control over the material's response. Research has shown that the interaction of potassium ions with polymers like polyacrylates can lead to changes in the swelling capacity and degradation of hydrogels.

Thermally Responsive Materials: The rigid biphenyl unit can enhance the thermal stability of polymers. By incorporating this compound into a polymer backbone or as a pendant group, the resulting material's glass transition temperature (Tg) and thermal decomposition temperature could be significantly increased. This enhanced thermal stability is critical for applications in high-temperature environments. Furthermore, the interplay between the rigid biphenyl units and the ionic interactions of the sulfate groups could lead to complex thermal behaviors, potentially enabling the design of materials with tunable thermal responses.

A hypothetical example of a responsive material could be a copolymer incorporating [1,1'-biphenyl]-2-yl sulfate monomers. The resulting polymer would possess segments with rigid biphenyl units and ionic pendant groups. The structural properties of such a polymer are presented in the interactive table below.

PropertyPredicted CharacteristicRationale
Mechanical StrengthHighThe rigid biphenyl backbone contributes to the stiffness and strength of the polymer chains.
Thermal StabilityEnhancedThe aromatic biphenyl structure increases the energy required for thermal degradation.
Swelling BehaviorResponsive to Ionic StrengthThe ionic sulfate groups interact with surrounding ions, affecting the osmotic pressure and polymer conformation.

The amphiphilic nature of the [1,1'-biphenyl]-2-yl sulfate anion, with its nonpolar biphenyl part and its polar sulfate head, suggests its utility in modifying the properties of interfaces between different phases. This is a key principle in the development of materials for separations and sensing.

Surface Modification for Enhanced Separations: Aryl sulfates are known for their surfactant properties. When this compound is introduced at an interface, for example, between a non-polar solvent and a solid support, the biphenyl groups would preferentially orient towards the non-polar phase, while the potassium sulfate groups would interact with the polar solid surface. This self-assembly can be harnessed to create functionalized surfaces with tailored wettability and adsorptive properties. Such modified surfaces could be employed in chromatographic separations, where the specific interactions between the biphenyl groups and target analytes could lead to enhanced separation efficiency.

Development of Chemical Sensors: The biphenyl moiety of the compound can engage in π-π stacking interactions with other aromatic molecules. This property can be exploited in the design of chemical sensors. A sensor surface functionalized with this compound could selectively adsorb aromatic pollutants from a gas or liquid stream. The adsorption event could then be transduced into a measurable signal, for example, a change in the electrical conductivity or optical properties of the sensor material. The presence of the ionic sulfate group could also contribute to the sensing mechanism by interacting with polar analytes or by influencing the electronic properties of the sensing layer. Research on biphenyl-based polymers has demonstrated their potential in the development of fluorescent chemical sensors.

The potential applications in modulating interfacial properties are summarized in the following table:

Application AreaMechanism of ActionPotential Outcome
Non-Biological SeparationsSurface modification of stationary phases in chromatography.Improved selectivity for aromatic compounds due to π-π stacking interactions.
Chemical SensorsFunctionalization of sensor surfaces to create specific binding sites.Enhanced detection of aromatic analytes through selective adsorption.

Future Research Directions and Unexplored Avenues for Potassium 1,1 Biphenyl 2 Yl Sulfate

Development of Green Chemistry Approaches for its Synthesis

Traditional synthesis routes for aryl sulfates can involve harsh conditions, such as the use of strong acids or high temperatures, and may not be environmentally benign. mdpi.com Future research should prioritize the development of sustainable and efficient "green" synthetic methodologies. A significant avenue to explore is enzymatic sulfation. Recent studies have highlighted the effectiveness of bacterial PAPS-independent aryl sulfotransferases (ASTs) for the sulfation of various polyphenols. nih.govnih.gov These enzymes operate in aqueous media under mild conditions and offer high selectivity, avoiding the need for complex protection-deprotection steps often required in conventional chemical synthesis. nih.gov Investigating the substrate scope of existing or newly discovered ASTs to accommodate the 2-hydroxybiphenyl precursor would be a primary goal. nih.gov

Another green approach involves the development of novel catalytic systems that operate under milder conditions. For instance, new methods for synthesizing sulfur-containing compounds aim to avoid harsh oxidants and expensive transition-metal catalysts. organic-chemistry.orgresearchgate.net Research into milder sulfating agents, such as tributylsulfoammonium betaine (B1666868) (TBSAB), which has shown promise in the sulfonation of anilines and phenols, could be adapted for the synthesis of Potassium [1,1'-biphenyl]-2-yl sulfate (B86663). mdpi.com The use of recyclable media like polyethylene (B3416737) glycol (PEG) 400, which has been successful in other organic syntheses, could also be explored to minimize waste. researchgate.net

Table 1: Comparison of Synthetic Approaches for Aryl Sulfates

FeatureTraditional SynthesisPotential Green Chemistry Approaches
Catalyst/Reagent Strong acids (e.g., H₂SO₄), harsh reagentsBiocatalysts (e.g., Aryl Sulfotransferases), Milder Reagents (e.g., TBSAB)
Solvent Often volatile organic compounds (VOCs)Water, recyclable media (e.g., PEG 400)
Reaction Conditions High temperatures, extreme pHAmbient temperature, neutral pH
Byproducts Acidic waste, inorganic saltsMinimal and often biodegradable waste
Selectivity May require protecting groupsHigh regio- and chemo-selectivity

Advanced In-Situ Spectroscopic Studies of its Reaction Mechanisms

A detailed understanding of the reaction mechanisms involving Potassium [1,1'-biphenyl]-2-yl sulfate is crucial for controlling its reactivity and designing new applications. Advanced in-situ spectroscopic techniques are powerful tools for elucidating transient intermediates and reaction pathways in real-time. Techniques such as in-situ Raman spectroscopy, which has been successfully used to characterize the complex transformations of sulfur species in thermochemical sulfate reduction, could be applied. nju.edu.cn By monitoring reactions in a controlled environment like a fused silica (B1680970) capillary capsule, it would be possible to identify key intermediates in the formation or cleavage of the sulfate ester bond, which are often missed by traditional quenching methods. nju.edu.cn

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including specialized techniques, can provide detailed structural information on reactants, intermediates, and products directly in the reaction mixture. Theoretical and experimental studies on the hydrolysis of aryl sulfates suggest that the mechanism can vary significantly (e.g., Sₙ1 vs. Sₙ2) depending on the specific structure and conditions. nih.gov Applying in-situ NMR could help to definitively characterize the transition states and intermediates for reactions involving this compound, such as its hydrolysis or its use as a sulfating agent.

Table 2: Potential In-Situ Spectroscopic Techniques and Their Applications

Spectroscopic TechniqueInformation ProvidedResearch Goal
In-Situ Raman Spectroscopy Vibrational modes of sulfur-oxygen bonds, identification of intermediate sulfur species (e.g., SO₃).Elucidate the pathway of sulfate transfer or cleavage by tracking bond formation/breaking. nju.edu.cn
In-Situ FTIR Spectroscopy Functional group transformations, monitoring of reactant consumption and product formation.Provide kinetic data and confirm mechanistic steps proposed by other methods.
In-Situ NMR Spectroscopy Detailed structural information of soluble species, detection of transient intermediates.Characterize the structure of key intermediates and determine the reaction order and kinetics. nih.gov
UV-Vis Spectroscopy Changes in electronic conjugation of the biphenyl (B1667301) system.Monitor reactions involving the aromatic core and provide kinetic information.

High-Throughput Computational Screening for Novel Reactivity and Interactions

Computational chemistry offers a powerful predictive tool for exploring the vast chemical space of reactions and interactions available to this compound. High-throughput computational screening, using methods like Density Functional Theory (DFT), can be employed to predict its reactivity with a wide range of substrates. For example, theoretical studies have been used to investigate the hydrolysis mechanisms of aryl sulfates and sulfamates, revealing preferences for specific pathways based on the stability of intermediates. nih.gov Similar computational models could be built to screen for novel cross-coupling partners or to predict the outcomes of reactions under various catalytic conditions.

Molecular dynamics (MD) simulations could be used to study the non-covalent interactions of this compound with biological macromolecules or material surfaces. This could guide the design of new enzyme inhibitors or functional materials. By simulating the compound's behavior in different solvent environments, its solubility and aggregation properties could also be predicted, which is vital for formulation and application.

Table 3: Computational Methods for Exploring Chemical Properties

Computational MethodTarget Property/ApplicationPotential Outcome
Density Functional Theory (DFT) Reaction energetics, transition state analysis, electronic properties.Prediction of reaction feasibility, elucidation of mechanisms, design of new reactions. nih.gov
Molecular Dynamics (MD) Solvation, aggregation, binding to macromolecules, conformational analysis.Understanding of intermolecular interactions, prediction of physical properties, guide for materials design.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with biological activity or physical properties.High-throughput screening for potential pharmaceutical or material applications.
Ab Initio Calculations High-accuracy electronic structure and energy calculations.Benchmarking DFT results, providing precise data for fundamental mechanistic studies.

Integration into Hybrid Organic-Inorganic Materials for Specific Functionalities

The creation of organic-inorganic hybrid materials offers a pathway to combine the distinct properties of both components into a single, functional composite. researchgate.netnih.gov The biphenyl sulfate structure is an attractive organic component for such materials. A particularly promising area is in energy storage. For instance, related compounds like potassium 1,1'-biphenyl-4,4'-dicarboxylate have been explored as high-performance organic anodes for potassium-ion batteries (KIBs), where the biphenyl skeleton provides a large π-conjugated system that facilitates intermolecular electron diffusion. researchgate.net Future work could involve synthesizing hybrid materials where this compound is anchored to or co-precipitated with inorganic nanoparticles (e.g., TiO₂, MoS₂, silica) to create novel electrode materials or photocatalysts. researchgate.net The sulfate group could act as a robust anchoring point to the inorganic surface.

These hybrid materials could also find applications in catalysis, sensing, or as specialized coatings. The combination of the aromatic biphenyl unit and the polar potassium sulfate group could be used to tune surface properties like hydrophilicity and to create specific binding sites for target analytes.

Table 4: Potential Hybrid Materials and Their Functionalities

Inorganic ComponentOrganic ComponentPotential Functionality
Titanium Dioxide (TiO₂)This compoundPhotocatalysis, UV-protective coatings
Graphene/Graphene OxideThis compoundConductive films, electrode materials for batteries/supercapacitors. researchgate.net
Silica Nanoparticles (SiO₂)This compoundFunctionalized fillers for polymers, chromatographic stationary phases. nih.gov
Metal-Organic Frameworks (MOFs)[1,1'-biphenyl]-2-yl sulfate (as a linker or guest)Gas storage, selective separation, heterogeneous catalysis

Fundamental Studies on the Role of the Potassium Counterion in its Chemical Behavior and Structural Organization

The potassium counterion (K⁺) is not merely a spectator; it plays a critical role in the physicochemical properties of the salt. wikipedia.org Fundamental studies are needed to precisely quantify the influence of the potassium ion on the compound's solubility, crystal packing, and reactivity. The nature of the counterion is known to significantly affect the properties of surfactants like alkyl sulfates and sulfonates, influencing parameters such as the critical micelle concentration (CMC) and surface tension. researchgate.netresearchgate.net This is often related to the hydration radius of the counterion and its ability to screen electrostatic repulsions between anionic headgroups. researchgate.netresearchgate.net

Comparative studies using a series of alkali metal salts of [1,1'-biphenyl]-2-yl sulfate (Li⁺, Na⁺, K⁺, Cs⁺) would be highly informative. By measuring properties like solubility in various solvents, thermal stability (TGA/DSC), and crystal structure (X-ray diffraction), a clear picture of the counterion's role can be established. Computer simulations can also provide insight into how different counterions interact with the sulfate headgroup and how they are arranged in solution or at interfaces. mdpi.comrsc.org This fundamental knowledge is essential for controlling the material's properties in applications ranging from formulation to materials science.

Table 5: Proposed Studies on the Effect of the Alkali Metal Counterion (M⁺)

Property to InvestigateExperimental/Theoretical TechniqueExpected Influence of Counterion (M⁺ = Li⁺, Na⁺, K⁺, Cs⁺)
Aqueous Solubility Solubility measurements at various temperaturesSolubility is expected to vary based on the hydration energy and lattice energy of the salt.
Crystal Packing Single-Crystal X-ray DiffractionThe coordination environment of the cation and the resulting crystal lattice will differ, affecting physical properties.
Aggregation Behavior Tensiometry, Dynamic Light Scattering (DLS)The critical aggregation concentration and aggregate size are expected to decrease with less hydrated ions (Cs⁺ < K⁺ < Na⁺ < Li⁺). researchgate.net
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Decomposition temperatures and phase transitions will be dependent on the lattice energy of the salt.
Ion-Pairing in Solution Conductometry, Molecular Dynamics (MD) SimulationsThe degree of ion-pairing will influence reactivity and is expected to increase with the "softer" character of the cation (e.g., Cs⁺). mdpi.com

Q & A

Q. What are the standard synthetic routes for Potassium [1,1'-biphenyl]-2-yl sulfate in laboratory settings?

The synthesis typically involves two key steps: (1) forming the biphenyl core via Suzuki-Miyaura cross-coupling using aryl halides and boronic acids catalyzed by palladium complexes , and (2) introducing the sulfate group through sulfonation or esterification. For example, 2-phenylphenol (the precursor) can be sulfated using sulfur trioxide complexes, followed by neutralization with potassium hydroxide . Purification often employs recrystallization or column chromatography, with characterization via NMR and mass spectrometry.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm biphenyl structure and sulfate substitution position (e.g., downfield shifts for sulfate-attached protons).
  • HPLC-MS : For purity assessment and molecular ion detection.
  • FT-IR : To identify sulfate ester vibrations (~1200–1250 cm⁻¹ for S=O stretching).
  • Elemental Analysis : Validates potassium content and stoichiometry . Comparative studies with analogs (e.g., sodium salts) can clarify spectral interpretations .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : Keep in airtight containers under inert atmosphere (e.g., nitrogen) to prevent hydrolysis.
  • Disposal : Follow hazardous waste regulations due to potential environmental persistence .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of sulfate group introduction in biphenyl derivatives?

Regioselectivity depends on:

  • Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., ortho/para to hydroxyl groups in 2-phenylphenol) favor sulfation. Steric hindrance from biphenyl substituents may direct sulfate placement .
  • Catalysts : Lewis acids like BF₃ can enhance sulfation efficiency at specific sites.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonation . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps .

Q. What are the environmental degradation pathways of this compound, and how can they be modeled?

  • Hydrolysis : The sulfate ester bond may hydrolyze in aqueous environments, releasing 2-phenylphenol, which is persistent and toxic .
  • Microbial Degradation : Limited data suggest slow breakdown by soil bacteria, requiring enrichment cultures for acceleration.
  • Photolysis : UV exposure can cleave the biphenyl ring, but sulfate groups may reduce reactivity. Environmental fate models (e.g., EPI Suite) estimate half-lives and bioaccumulation potential using logP and Henry’s law constants .

Q. How does the sulfate group in this compound affect its interaction with biological targets?

The sulfate enhances water solubility, altering pharmacokinetics compared to non-sulfated biphenyls. Studies on similar compounds show:

  • Enzyme Inhibition : Sulfate esters can act as competitive inhibitors for sulfatases or phosphatases.
  • Receptor Binding : Polar sulfate groups may disrupt hydrophobic interactions with targets like cytochrome P450 enzymes . Isothermal titration calorimetry (ITC) and molecular docking are used to quantify binding affinities and modes .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2-Biphenylyl Sulfate-d5 Potassium Salt) to distinguish overlapping NMR signals .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
  • Cross-Validation : Compare data with structurally related compounds (e.g., morpholine-sulfonyl benzoates) to identify consistent spectral patterns .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfated Biphenyls

ParameterOptimal ConditionImpact on Yield/PurityReference
Coupling CatalystPd(PPh₃)₄>90% biphenyl formation
Sulfation ReagentSO₃·Pyridine complex85–90% sulfation efficiency
Neutralization AgentKOH (1M in MeOH)Precipitates potassium salt

Q. Table 2. Environmental Risk Parameters

ParameterValueModel UsedReference
Estimated Half-life60–90 days (soil)EPI Suite
Bioaccumulation Factor350 (moderate)EPA BIOWIN

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.